molecular formula C12H12NP B14424172 2-(4,5-Dimethylphosphinin-2-yl)pyridine CAS No. 82884-19-3

2-(4,5-Dimethylphosphinin-2-yl)pyridine

Cat. No.: B14424172
CAS No.: 82884-19-3
M. Wt: 201.20 g/mol
InChI Key: YATKSGGUSNZNFS-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylphosphinin-2-yl)pyridine is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylphosphinin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4,5-dimethylphosphinine with 2-bromopyridine under specific reaction conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylphosphinin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(4,5-Dimethylphosphinin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: This compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylphosphinin-2-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Phosphinine: A phosphorus-containing heterocycle.

    Dimethylphosphine oxide: A related compound with similar functional groups.

Uniqueness

2-(4,5-Dimethylphosphinin-2-yl)pyridine is unique due to the presence of both phosphorus and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82884-19-3

Molecular Formula

C12H12NP

Molecular Weight

201.20 g/mol

IUPAC Name

2-(4,5-dimethylphosphinin-2-yl)pyridine

InChI

InChI=1S/C12H12NP/c1-9-7-12(14-8-10(9)2)11-5-3-4-6-13-11/h3-8H,1-2H3

InChI Key

YATKSGGUSNZNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=PC=C1C)C2=CC=CC=N2

Origin of Product

United States

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